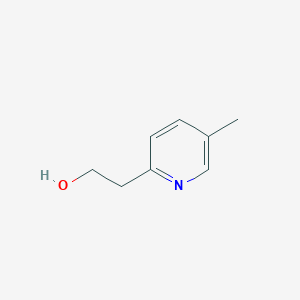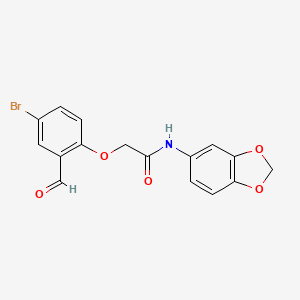
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide, also known as BDPFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDPFA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structural similarities to N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide. For instance, studies have explored the synthesis of Schiff bases and Thiazolidinone derivatives through esterification and subsequent reactions involving compounds like 2-(4-bromo-3-methylphenoxy)acetate. These compounds were evaluated for antimicrobial activities, showcasing the chemical versatility and potential biological applications of related compounds (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Activity
Related research has demonstrated the antimicrobial potential of compounds synthesized from similar chemical frameworks. For example, novel imines and Thiazolidinone derivatives synthesized from 2-(4-Chloro-3-methylphenoxy)acetohydrazide showed promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).
Advanced Oxidation Chemistry
Studies on the advanced oxidation chemistry of related compounds, such as paracetamol, have revealed complex degradation pathways and a variety of nitrogenous and non-nitrogenous degradation products. This research provides valuable insights into the environmental fate and potential ecotoxicological impacts of similar compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Kinase Inhibitory and Anticancer Activities
Compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide have been investigated for their potential as kinase inhibitors and anticancer agents. For example, Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the therapeutic potential of compounds within this chemical class (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Chemical Reactivity and Silylation
Research into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, which are structurally related to the compound of interest, has led to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. This work contributes to the understanding of the chemical reactivity and potential applications of such compounds in materials science and organometallic chemistry (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO5/c17-11-1-3-13(10(5-11)7-19)21-8-16(20)18-12-2-4-14-15(6-12)23-9-22-14/h1-7H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECDVJYRQIPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

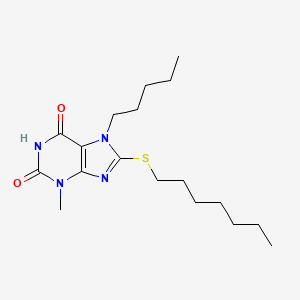
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)
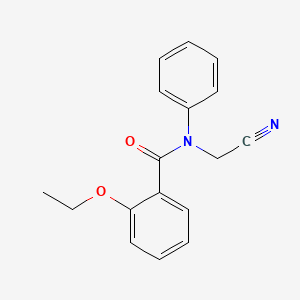
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)
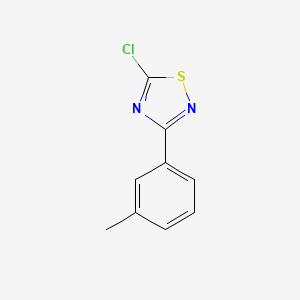
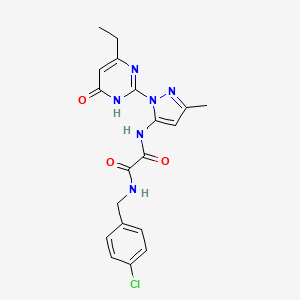
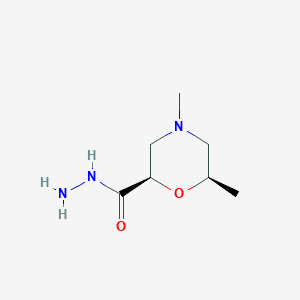
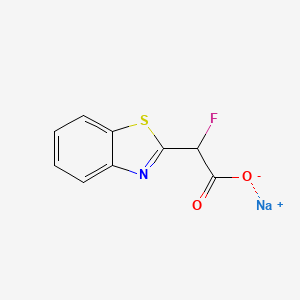
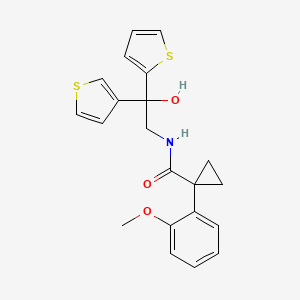

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)
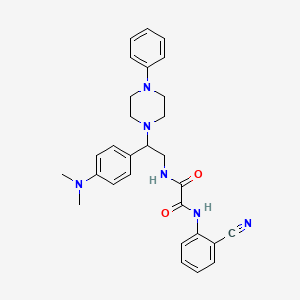
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)
